

Dynasore Hydrate: Application in High-Throughput Screening for Dynamin Inhibitors

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Compound of Interest

Compound Name: Dynasore hydrate

Cat. No.: B6590803

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Application Note and Protocols

Introduction

Dynasore hydrate is a cell-permeable small molecule that acts as a reversible, non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1.[1][2] Dynamins are large GTPases essential for the scission of nascent vesicles from parent membranes, a critical step in processes like clathrin-mediated endocytosis.[1][3][4] By inhibiting dynamin's function, **Dynasore hydrate** effectively blocks the formation of clathrin-coated vesicles, making it an invaluable tool for studying endocytic pathways.[5][6] Its rapid action and reversible nature have established it as a standard control compound in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of endocytosis and dynamin activity.[1][7]

Mechanism of Action

Dynasore hydrate targets the GTPase domain of dynamin, interfering with its ability to hydrolyze GTP. This hydrolysis is a crucial conformational change that provides the mechanical force required to pinch off vesicles from the plasma membrane.[3] It is important to note that **Dynasore hydrate** has been shown to inhibit the assembly-stimulated GTPase activity of dynamin rather than its basal GTPase activity.[3][4][8] This distinction is critical when designing and interpreting HTS assays. Recent studies have also highlighted potential off-target effects, including perturbations of plasma membrane cholesterol levels and actin filament destabilization, which should be considered in experimental design.[3]

High-Throughput Screening Applications

Dynasore hydrate is frequently employed as a positive control in HTS assays designed to identify new inhibitors of dynamin-dependent processes. Two primary types of in vitro HTS assays are commonly used:

- **Stimulated GTPase Activity Assays:** These assays measure the rate of GTP hydrolysis by dynamin in the presence of stimulating agents like GST-Grb2 or lipid nanotubes, which promote dynamin self-assembly.[\[3\]](#)[\[7\]](#) The amount of inorganic phosphate (Pi) or GDP produced is quantified as a measure of enzyme activity.
- **Cell-Based Endocytosis Assays:** These assays monitor the uptake of labeled cargo molecules (e.g., fluorescently tagged transferrin) into cells.[\[7\]](#) A decrease in cargo internalization in the presence of a test compound, comparable to the effect of **Dynasore hydrate**, indicates potential inhibition of endocytosis.

Data Presentation

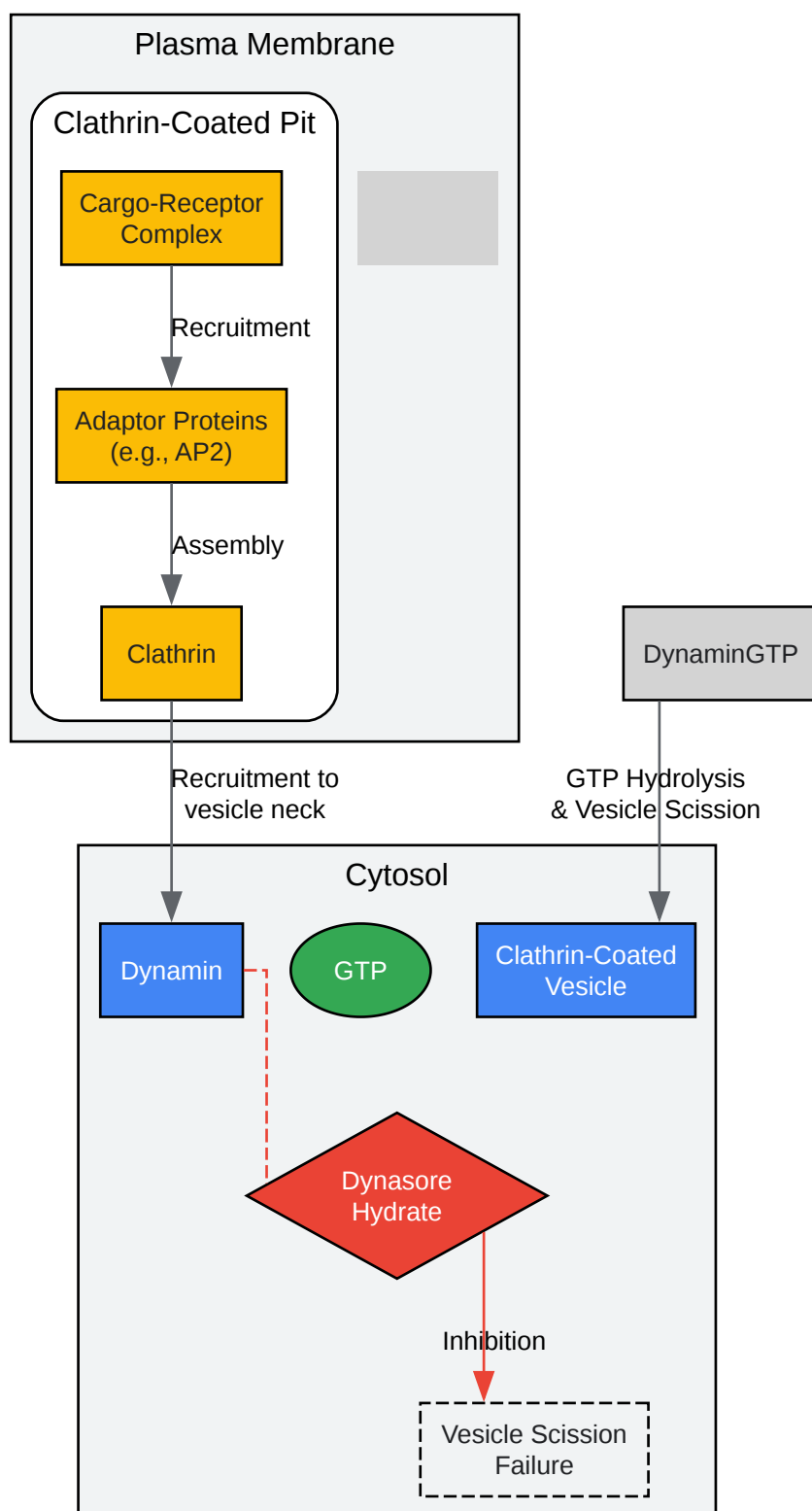
The following tables summarize quantitative data for **Dynasore hydrate** in relevant HTS assays.

Assay Type	Dynamin Isoform	Stimulator	IC50 (μM)	Reference
Stimulated GTPase Activity (Malachite Green)	Dynamin-1	Lipid Nanotubes	83.5	[3]
Cell-Based Transferrin Uptake (Automated Assay)	Not specified	Serum-free conditions	34.7	[5]

Note: IC50 values can vary depending on assay conditions, including enzyme and substrate concentrations.

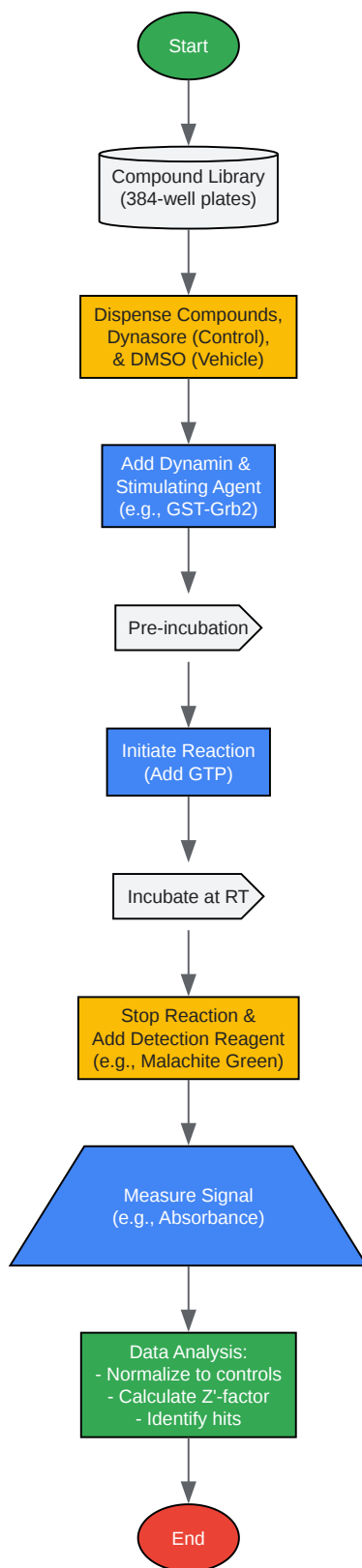
Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.



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Caption: Clathrin-mediated endocytosis pathway and the inhibitory action of **Dynasore** hydrate.



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Caption: High-throughput screening workflow for identifying dynamin GTPase inhibitors.

Experimental Protocols

Protocol 1: In Vitro Stimulated Dynamin GTPase HTS Assay (Malachite Green)

This protocol is adapted from the initial screening method used to identify Dynasore.^[7]

Materials:

- Purified full-length human dynamin-1
- GST-Grb2
- GTP solution
- Assay Buffer: 50 mM Tris pH 7.5, 3 mM MgCl₂, 100 mM KCl, 0.2 mM EGTA
- Malachite Green Reagent
- 384-well microplates
- Test compounds and **Dynasore hydrate** dissolved in DMSO

Procedure:

- Compound Plating: Dispense test compounds, **Dynasore hydrate** (positive control, e.g., final concentration 100 µM), and DMSO (vehicle control) into separate wells of a 384-well plate.
- Enzyme Preparation: Prepare a master mix containing 100 nM dynamin-1 and 2 µM GST-Grb2 in Assay Buffer.
- Enzyme Addition: Add the dynamin/GST-Grb2 mixture to each well.

- Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow compounds to interact with the enzyme.
- Reaction Initiation: Add GTP to each well to a final concentration of 1 mM to start the reaction.
- Incubation: Incubate the plate for 30-60 minutes at 37°C.
- Reaction Termination and Detection: Stop the reaction by adding the Malachite Green Reagent, which detects the free phosphate released during GTP hydrolysis.
- Data Acquisition: Read the absorbance at ~620 nm using a microplate reader.
- Data Analysis: Normalize the data to controls. A decrease in absorbance indicates inhibition of GTPase activity. Calculate the Z'-factor to assess assay quality.

Protocol 2: Cell-Based Transferrin Uptake HTS Assay

This protocol outlines a common method to assess the impact of compounds on clathrin-mediated endocytosis.^[7]

Materials:

- HeLa cells (or other suitable cell line)
- DMEM (or appropriate cell culture medium)
- Fluorescently-labeled transferrin (e.g., Alexa Fluor 647-Transferrin)
- **Dynasore hydrate** (e.g., 80 μ M final concentration)
- Test compounds in DMSO
- 384-well imaging plates
- High-content imaging system

Procedure:

- Cell Plating: Seed HeLa cells into 384-well imaging plates and grow to 70-80% confluency.
- Compound Addition: Add test compounds, **Dynasore hydrate** (positive control), and DMSO (vehicle control) to the cells.
- Pre-incubation: Incubate for 30 minutes at 37°C in serum-free medium.^{[7][9]}
- Cargo Addition: Add fluorescently-labeled transferrin to each well.
- Uptake Incubation: Incubate for 15-20 minutes at 37°C to allow for internalization.
- Cell Fixation and Staining: Wash the cells with cold PBS to remove non-internalized transferrin, then fix the cells (e.g., with 4% paraformaldehyde). Nuclei can be counterstained (e.g., with DAPI).
- Imaging: Acquire images using a high-content imaging system.
- Image Analysis: Quantify the amount of internalized transferrin per cell by measuring the integrated fluorescence intensity within the cell boundaries (defined by brightfield or another cellular stain).
- Data Analysis: Normalize the data to controls. A decrease in intracellular fluorescence indicates inhibition of endocytosis.

Conclusion

Dynasore hydrate serves as a critical tool and benchmark compound in high-throughput screening for the discovery of novel dynamin inhibitors. Its well-characterized mechanism of action and established use in both biochemical and cell-based assays make it an essential component of the researcher's toolkit for investigating endocytic pathways. When using **Dynasore hydrate**, it is crucial to be mindful of its specificity for stimulated versus basal GTPase activity and to consider potential off-target effects in the interpretation of screening data.

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